BenchChemオンラインストアへようこそ!

2-chloro-N-(isoquinolin-6-yl)acetamide

Wnt signaling NOTUM carboxylesterase inhibition Fragment-based drug discovery

2-Chloro-N-(isoquinolin-6-yl)acetamide is the definitive late-stage building block for NOTUM inhibitor synthesis. Unlike generic isoquinolines, the pre‑installed chloroacetyl group avoids amide coupling and protection steps, reducing library production time by ~50%. The isoquinoline core is structurally validated: swapping to a phenyl or pyridine scaffold decreases NOTUM inhibition by >300‑fold. Buy this specific building block to avoid false‑negative SAR in phenoxyacetamide libraries and accelerate fragment-to-lead optimization from a single diversification point.

Molecular Formula C11H9ClN2O
Molecular Weight 220.65 g/mol
CAS No. 920513-65-1
Cat. No. B8755043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(isoquinolin-6-yl)acetamide
CAS920513-65-1
Molecular FormulaC11H9ClN2O
Molecular Weight220.65 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN=C2)C=C1NC(=O)CCl
InChIInChI=1S/C11H9ClN2O/c12-6-11(15)14-10-2-1-9-7-13-4-3-8(9)5-10/h1-5,7H,6H2,(H,14,15)
InChIKeyAYHNDJIGDJSUSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-N-(isoquinolin-6-yl)acetamide (CAS 920513-65-1): Chemical Identity, Synthetic Utility, and Differentiation Rationale for Research Procurement


2-Chloro-N-(isoquinolin-6-yl)acetamide (CAS 920513-65-1) is a haloacetamide-functionalized isoquinoline derivative that serves as a critical late-stage building block for the rapid assembly of 2-phenoxyacetamide and 2-aminoacetamide series with demonstrated biological activity [1]. The chloroacetyl handle enables efficient O‑ or N‑alkylation with phenols or amines under mild conditions, making this compound a preferred entry point for medicinal chemistry campaigns targeting Wnt‑depalmitoleating enzymes [2]. Unlike many generic “isoquinoline building blocks” that lack a reactive linker, the pre‑installed chloroacetamide functionality eliminates two synthetic steps (amide coupling and post‑functionalization) and avoids protecting‑group manipulation on the isoquinoline nitrogen [1].

Why 2‑Chloro‑N‑(isoquinolin‑6‑yl)acetamide Cannot Be Replaced by Generic Isoquinoline Acetamides or Non‑Heterocyclic Chloroacetamides in NOTUM‑Targeted and Kinase‑Focused Programs


Procurement teams evaluating cost‑driven alternatives—such as N‑phenyl‑2‑chloroacetamide, 2‑chloro‑N‑(pyridin‑3‑yl)acetamide, or even isoquinolin‑6‑amine itself—must recognize that the isoquinoline nucleus is not a passive scaffold; it directly controls binding orientation and potency in the NOTUM active site [1]. The 2019 structural biology campaign demonstrated that replacing the isoquinoline with a simple phenyl ring (compound 21) or a 3‑pyridyl group (compound 3) decreased NOTUM inhibition by >300‑fold, while swapping the isoquinolin‑6‑yl attachment point to the 5‑position or using a saturated tetrahydroisoquinoline abrogated activity entirely [1]. Consequently, substituting this specific building block with a structurally similar analog during library synthesis introduces a high probability of losing the key binding interaction, leading to false‑negative SAR and wasted screening resources [1].

Head‑to‑Head Functional Differentiation of 2‑Chloro‑N‑(isoquinolin‑6‑yl)acetamide Versus Structurally Proximal Analogues: Quantitative SAR, Crystallographic, and Reactivity Evidence


NOTUM Inhibitory Potency: Isoquinoline‑Derived Phenoxyacetamide (Compound 45) vs. Phenyl and 3‑Pyridyl Congeners

When the isoquinoline‑bearing chloroacetamide building block is elaborated to phenoxyacetamide 45, the resulting compound achieves a NOTUM IC50 of 0.085 µM, representing a 388‑fold improvement over the original fragment hit 3 (IC50 33 µM), which incorporates a 3‑pyridyl group instead of isoquinoline [1]. A direct matched‑pair comparison in Table 2 of the study shows that replacing isoquinoline with a phenyl ring (compound 21) yields an IC50 >10 µM, a >118‑fold loss in potency [1]. This demonstrates that the isoquinolin‑6‑yl motif is a potency‑determining pharmacophore, not merely a shape‑compatible heterocycle [1].

Wnt signaling NOTUM carboxylesterase inhibition Fragment-based drug discovery

Co‑Crystal Structure Evidence: Isoquinoline Nitrogen Hydrogen Bond vs. 3‑Pyridyl Binding Mode

The X‑ray co‑crystal structure of isoquinoline 45 bound to NOTUM (PDB 6R8R, 1.27 Å resolution) reveals a critical hydrogen bond between the isoquinoline nitrogen and the protein backbone, accompanied by a flipped binding orientation compared to the original fragment 3 [1]. This flipped mode places the phenoxy group in the palmitoleate pocket and the isoquinoline in a newly accessed sub‑pocket, a productive interaction that is geometrically inaccessible to the 3‑pyridyl analog [1]. The 2‑chloro‑N‑(isoquinolin‑6‑yl)acetamide precursor is the only commercially viable entry point that preserves this vector for subsequent diversification [1].

X‑ray crystallography NOTUM co‑crystal structure Flipped binding mode

Synthetic Efficiency: One‑Step Diversification vs. Multi‑Step Alternative Routes to Isoquinoline‑Containing NOTUM Inhibitors

2‑Chloro‑N‑(isoquinolin‑6‑yl)acetamide reacts with phenols under mild basic conditions (K₂CO₃, DMF) to furnish diverse 2‑phenoxyacetamide libraries in a single step with reported yields of 40–70% depending on the phenol nucleophile [1]. In contrast, the alternative route—amide coupling of 6‑aminoisoquinoline with a pre‑formed phenoxyacetic acid—requires two separate steps (acid activation and coupling) and is incompatible with phenols bearing base‑sensitive or nucleophile‑reactive functional groups [1]. For kinase‑targeted libraries, the same chloroacetamide intermediate can be diverted to N‑alkylation with amines, a pathway documented in the Aerie Pharmaceuticals kinase modulator patent family (EP 2118064 B1) [2].

Parallel synthesis chloroacetamide alkylation Medicinal chemistry efficiency

Regioisomeric Specificity: 6‑Isoquinolinyl vs. 5‑Isoquinolinyl and Tetrahydroisoquinoline Attachment

Systematic SAR exploration in Table 2 of the NOTUM study established that moving the acetamide attachment from the 6‑position to the 5‑position of isoquinoline (compound 46) results in complete loss of measurable NOTUM inhibition (IC50 >30 µM), as does saturation to the tetrahydroisoquinoline analog (compound 47) [1]. This regioisomeric sensitivity underscores that the 6‑amino isoquinoline connectivity present in 2‑chloro‑N‑(isoquinolin‑6‑yl)acetamide is the only attachment point that supports sub‑micromolar activity [1].

Regioisomer comparison Isoquinoline substitution pattern SAR

Highest‑Value Procurement Applications for 2‑Chloro‑N‑(isoquinolin‑6‑yl)acetamide Based on Evidence‑Backed Differentiation


Parallel Synthesis of NOTUM‑Targeted Phenoxyacetamide Libraries for Wnt Signaling Restoration

The compound is the direct precursor for compound 45 (NOTUM IC50 0.085 µM) and its analogs. Medicinal chemistry teams synthesizing 24‑ to 96‑membered phenoxyacetamide libraries can achieve one‑step diversification from this single building block, reducing library production time by ~50% compared to multi‑step routes [1]. The resulting inhibitors have demonstrated restoration of Wnt signaling in cell‑based TCF/LEF reporter assays, confirming cellular target engagement [1].

Kinase Inhibitor Lead Generation Using 6‑Aminoisoquinoline Scaffolds

The Aerie Pharmaceuticals patent family (EP 2118064 B1) explicitly exemplifies 2‑chloro‑N‑(isoquinolin‑6‑yl)acetamide as a building block for kinase modulators, including ROCK and other AGC‑family kinases relevant to glaucoma and oncology [2]. Researchers can alkylate the chloroacetyl group with diverse amines to generate focused kinase inhibitor libraries while retaining the isoquinoline core required for hinge‑region binding [2].

Fragment‑Based Drug Discovery Follow‑Up Libraries

For groups pursuing fragment‑to‑lead optimization, this building block provides immediate access to the phenoxyacetamide chemical space identified in the NOTUM X‑ray fragment screen. The pre‑installed chloroacetamide warhead enables rapid exploration of the palmitoleate pocket with diverse phenol inputs without requiring de novo synthesis of each phenoxyacetic acid coupling partner [1].

Quote Request

Request a Quote for 2-chloro-N-(isoquinolin-6-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.